Lestaurtinib (CEP-701) is a potent, orally bioavailable indolocarbazole derivative that functions as a multi-kinase inhibitor, primarily targeting FLT3, JAK2, and TrkA/B/C receptors. In biochemical assays, it demonstrates baseline IC50 values of approximately 2-3 nM for FLT3, 0.9 nM for JAK2, and <25 nM for TrkA . Crucially for material selection, Lestaurtinib is classified as a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase domain [1]. This structural mechanism allows it to effectively inhibit both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, a critical differentiator from highly selective Type II inhibitors. Procurement of Lestaurtinib is typically driven by the need for a broad-spectrum, Type I inhibitor capable of simultaneous FLT3 and JAK2/STAT5 pathway suppression in complex hematological or solid tumor models.
Substituting Lestaurtinib with other in-class or target-sharing inhibitors fundamentally alters assay mechanics and risks false-negative results. Replacing it with a Type II FLT3 inhibitor, such as Quizartinib or Sorafenib, restricts activity solely to the inactive kinase conformation, completely abolishing efficacy against FLT3-TKD (e.g., D835Y) resistance mutations[1]. Conversely, substituting it with the closely related indolocarbazole Midostaurin reduces baseline in vitro potency against FLT3 and JAK2. Furthermore, Lestaurtinib exhibits a profound plasma protein-binding effect—shifting its effective IC50 from ~2 nM in standard 10% serum media to ~700 nM in human plasma [2]. Direct substitution without accounting for this pharmacokinetic shift will lead to severe underdosing in plasma-rich in vitro models or in vivo studies, necessitating specific formulation strategies that differ from those used for newer, highly selective agents.
Lestaurtinib is a Type I inhibitor that binds the active conformation of FLT3, allowing it to inhibit both FLT3-ITD and FLT3-TKD (kinase domain) mutations. In contrast, Type II inhibitors like Quizartinib only bind the inactive conformation and lack potency against TKD mutations such as D835Y [1].
| Evidence Dimension | Inhibition of FLT3-TKD (D835Y) mutations |
| Target Compound Data | Active against FLT3-KDM/TKD mutations |
| Comparator Or Baseline | Quizartinib (Type II): Inactive against FLT3-KDM/TKD mutations |
| Quantified Difference | Qualitative loss of efficacy for Type II inhibitors against TKD mutations |
| Conditions | In vitro mutant FLT3 kinase assays |
Buyers must select a Type I inhibitor like Lestaurtinib when screening against FLT3-TKD resistance mutations, as Type II inhibitors will yield false negatives.
While Ruxolitinib is the benchmark JAK1/2 inhibitor for hematological conditions, it lacks efficacy in certain solid tumor models. In a panel of ovarian cancer cell lines, Lestaurtinib demonstrated potent antineoplastic activity with low nanomolar IC50s, whereas Ruxolitinib failed to inhibit growth, returning IC50 values above 20 µM [1]. Lestaurtinib uniquely suppressed both Y701/705 and S727 phosphorylation of STAT1 and STAT3 in these models.
| Evidence Dimension | Cell viability IC50 in ovarian cancer cell lines |
| Target Compound Data | Low nanomolar IC50 |
| Comparator Or Baseline | Ruxolitinib: > 20 µM |
| Quantified Difference | Orders of magnitude higher potency for Lestaurtinib in this specific solid tumor context |
| Conditions | In vitro cell viability assays (ovarian cancer panel) |
Demonstrates that Lestaurtinib should be procured over canonical JAK inhibitors like Ruxolitinib for atypical JAK/STAT-driven solid tumor research.
Lestaurtinib is highly hydrophobic and exhibits significant plasma protein binding. While its in vitro IC50 against FLT3/ITD in standard culture medium is approximately 2 nM, this value shifts dramatically to 700 nM in human plasma [1]. This 350-fold shift is much larger than that of newer agents like Quizartinib, which was specifically engineered to retain potency in plasma.
| Evidence Dimension | FLT3/ITD IC50 in medium vs. human plasma |
| Target Compound Data | 700 nM (plasma) |
| Comparator Or Baseline | Baseline medium: 2 nM |
| Quantified Difference | 350-fold increase in IC50 due to plasma protein binding |
| Conditions | In vitro FLT3/ITD inhibition in 10% serum medium vs. human plasma |
Procurement teams and researchers must account for this massive pharmacokinetic shift when calculating in vivo dosing or transitioning to plasma-rich assays.
Among first-generation indolocarbazole derivatives, Lestaurtinib exhibits a tighter binding profile against FLT3 than Midostaurin. In comparative primary AML blast assays, Lestaurtinib demonstrated an IC50 of 2 nM against FLT3/ITD in medium, whereas Midostaurin showed an IC50 of 3 nM, and against wild-type FLT3, Lestaurtinib showed an IC50 of 10 nM compared to Midostaurin's 30 nM [1].
| Evidence Dimension | Wild-type FLT3 IC50 in culture medium |
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Midostaurin: 30 nM |
| Quantified Difference | 3-fold higher potency for Lestaurtinib against wild-type FLT3 |
| Conditions | In vitro primary AML blast samples (culture medium) |
For highly sensitive biochemical assays requiring maximum wild-type or mutant FLT3 suppression at lower concentrations, Lestaurtinib provides a tighter binding profile than Midostaurin.
Due to its Type I binding mechanism, Lestaurtinib is essential for assays evaluating acute myeloid leukemia (AML) models harboring FLT3-D835Y (TKD) mutations, where Type II inhibitors like Quizartinib yield false negatives[1].
Procured for ovarian and other solid tumor models where canonical JAK1/2 inhibitors (e.g., Ruxolitinib) demonstrate poor efficacy, leveraging Lestaurtinib's unique ability to suppress STAT1/3 serine and tyrosine phosphorylation [2].
Selected for myeloproliferative neoplasm (MPN) and leukemia research requiring simultaneous, potent suppression of both FLT3 and JAK2 pathways using a single small molecule .
Used as a benchmark hydrophobic, highly protein-bound compound in pharmacokinetic and formulation studies, given its well-documented 350-fold IC50 shift between standard media and human plasma [3].